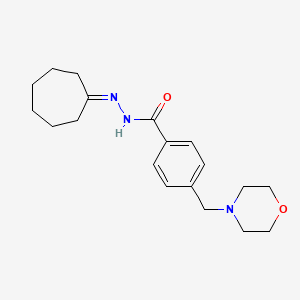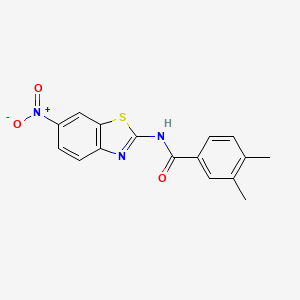
N-(2-chlorobenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound with potential interest in various scientific fields due to its structural complexity and chemical characteristics. The study of such compounds often involves detailed synthesis processes, structural analysis through spectroscopic methods, understanding its chemical and physical properties, and exploring its reactivity under different conditions.
Synthesis Analysis
The synthesis of complex organic compounds like N-(2-chlorobenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step chemical reactions, starting from basic building blocks to achieve the desired molecular framework. Techniques such as palladium-catalyzed carbon−sulfur bond formation, often used in pharmaceutical synthesis, could be analogous to strategies employed for synthesizing similar compounds (Norris & Leeman, 2008).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. Techniques such as FT-IR, FT-Raman spectroscopy, and X-ray crystallography are commonly used. For instance, studies on related compounds have utilized spectroscopic methods and DFT calculations to investigate vibrational frequencies, molecular geometry, and electronic structures, providing insights into molecular stability and electronic distribution (Sebastian et al., 2016).
Chemical Reactions and Properties
Understanding the chemical reactivity and stability of compounds under various conditions is essential. This includes reactions with other chemical entities, stability in different solvents, and under varying temperatures and pressures. The study of related compounds through DFT calculations and molecular docking can reveal potential reactivity patterns, as well as interactions with biological molecules, indicating possible biological activities (Karrouchi et al., 2020).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are fundamental for its characterization and application. These properties are often determined through experimental measurements and can be influenced by the molecular structure. For example, crystallography studies provide detailed information about the molecular and crystal lattice structures, which are crucial for understanding the material's physical characteristics (Jasinski et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and the potential for specific chemical transformations, are critical for the compound's applications in synthetic chemistry and material science. Studies involving Fukui functions and quantum chemical calculations can provide insights into the molecule's reactive sites and its interactions with other molecules, which is essential for predicting its behavior in complex chemical reactions (Sebastian et al., 2016).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c20-17-9-5-4-6-15(17)14-21-18(22)19(10-12-23-13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGXASVZVVYAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[(3-fluorobenzyl)oxy]phenyl}-3-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B5616137.png)

![3-[({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5616143.png)
![8-(4-chloro-3-fluorobenzoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616144.png)
![N,N-diisopropyl-2-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5616146.png)
![(3aR*,6aR*)-2-allyl-5-(2-chloro-3-methylbenzoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5616154.png)
![2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5616158.png)
![2-[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]-2-oxo-1-phenylethanone](/img/structure/B5616161.png)
![N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5616170.png)
![1-benzyl-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5616180.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(2E)-2-methyl-2-buten-1-yl]-3-pyrrolidinyl}-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5616195.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide](/img/structure/B5616200.png)
